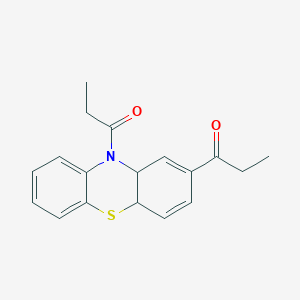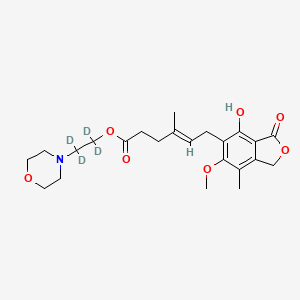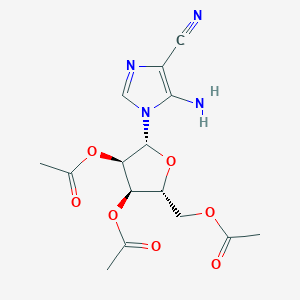
N,2-Dipropionyl phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dipropionyl phenothiazine (DPP) is an organic compound that is widely used in scientific research. It is a derivative of the phenothiazine structure and is widely used in organic synthesis, chemical and biological research. DPP is a synthetic molecule that has been used to study the properties of many other molecules and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Optoelectronic Applications
N,2-Dipropionyl phenothiazine: and its derivatives are extensively investigated for their unique optical and electronic properties. They are used in various optoelectronic applications such as dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), organic solar cells (OSCs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and more . The flexibility in functionalization of phenothiazine allows for the creation of materials with tailored optoelectronic properties, making them suitable for these applications.
Medical Applications
In the medical field, phenothiazine derivatives have been utilized for their antipsychotic properties. They are known to effectively inhibit receptors like dopamine, histamine, serotonin, acetylcholine, and α-adrenergic, which makes them versatile in treating various psychiatric conditions . Moreover, they exhibit antimicrobial effects, enhancing the bactericidal function of macrophages and inhibiting efflux pumps, which could be beneficial in developing new therapeutic strategies .
Agricultural Applications
Phenothiazine compounds have potential applications in agriculture, particularly in the development of nanopesticides . These nanomaterials can improve the absorption and conduction by plants, enhance efficacy, reduce dosage, and delay resistance . The advancement in nanotechnology could revolutionize pest management strategies, contributing to sustainable agriculture.
Materials Science
In materials science, N,2-Dipropionyl phenothiazine derivatives are used to create fluorescent dyes with applications in textiles and biomedicine . These dyes exhibit strong emission in solid-state and solution, which can be utilized in various advanced applications, including the dyeing of polyester fabrics and the development of antibacterial materials.
Environmental Science
Phenothiazine derivatives are being explored for their role in environmental science , particularly in energy storage and sensor technology . They are considered for use in nonaqueous redox flow batteries due to their stable electron-donating properties . Additionally, they have applications in sensing technologies, such as detecting fluoride ions and other environmental contaminants .
Photodynamic Therapy
While specific information on N,2-Dipropionyl phenothiazine in photodynamic therapy (PDT) is not directly available, phenothiazine derivatives are generally of interest in PDT research. They can act as photosensitizers that, upon light activation, produce reactive oxygen species to target and destroy cancer cells . This application is significant in developing minimally invasive cancer treatments.
Propiedades
IUPAC Name |
1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJGWOQTFPHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dipropionyl phenothiazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)


![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)


![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)



